molecular formula C20H13N3O3 B1214223 Hyrtiosulawesine

Hyrtiosulawesine

Cat. No.: B1214223
M. Wt: 343.3 g/mol
InChI Key: OATSYJQLKPRTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyrtiosulawesine: is a β-carboline alkaloid isolated from Indonesian specimens of the marine sponges Hyrtios erectus and Hyrtios reticulatus . This compound has garnered significant interest due to its unique structure and potential biological activities.

Comparison with Similar Compounds

Similar Compounds: Hyrtiosulawesine is structurally related to other β-carboline alkaloids such as hyrtiosin B, alocasin A, and pityriacitrin . These compounds share similar biological activities and structural features.

Uniqueness: What sets this compound apart is its specific combination of biological activities, including antiphospholipase A2 and xanthine oxidase inhibition . This makes it a unique candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

(5-hydroxy-1H-indol-3-yl)-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C20H13N3O3/c24-10-1-3-16-14(8-10)15(9-22-16)20(26)19-18-12(5-6-21-19)13-7-11(25)2-4-17(13)23-18/h1-9,22-25H

InChI Key

OATSYJQLKPRTBO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C(=O)C3=NC=CC4=C3NC5=C4C=C(C=C5)O

Synonyms

hyrtiosulawesine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyrtiosulawesine
Reactant of Route 2
Hyrtiosulawesine
Reactant of Route 3
Hyrtiosulawesine
Reactant of Route 4
Hyrtiosulawesine
Reactant of Route 5
Hyrtiosulawesine
Reactant of Route 6
Hyrtiosulawesine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.